molecular formula C10H14ClF2NO2 B2655741 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride CAS No. 1373866-31-9

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride

Cat. No.: B2655741
CAS No.: 1373866-31-9
M. Wt: 253.67
InChI Key: JDRDMDNCTNQBBP-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride is a fluorinated aromatic amine derivative featuring a phenyl ring substituted with a 2,2-difluoroethoxy group at the para-position and a methoxy group at the meta-position. The methanamine moiety is linked to the aromatic core, and the compound is stabilized as a hydrochloride salt, enhancing its solubility in aqueous environments.

Properties

IUPAC Name

[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2.ClH/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12;/h2-4,10H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRDMDNCTNQBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 2,2-difluoroethanol.

    Formation of Intermediate: The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst to form an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using a suitable amine source, such as methylamine, under controlled conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride (Target) C₁₀H₁₄ClF₂NO₂ 253.5 (calculated) 4-(2,2-Difluoroethoxy), 3-methoxy, -CH₂NH₂·HCl High lipophilicity (due to fluorine), improved metabolic stability, hydrochloride enhances solubility .
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride C₁₀H₁₅Cl₂NO₂ 252.135 3-chloro, 4-ethoxy, 5-methoxy, -CH₂NH₂·HCl Chlorine increases steric bulk; ethoxy group reduces electronegativity compared to difluoroethoxy .
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride C₉H₁₁ClF₂NO₂ 238.5 (calculated) 2-difluoromethoxy, 3-methoxy, -CH₂NH₂·HCl Difluoromethoxy at ortho-position may alter receptor binding; smaller molecular weight .
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride C₁₁H₁₆ClF₂NO 251.7 4-(2,2-Difluoroethoxy), -CH₂CH₂CH₂NH₂·HCl Longer aliphatic chain increases lipophilicity; potential for altered pharmacokinetics .
1-(4-(2,2-Difluoroethoxy)-3-methoxyphenyl)ethanamine hydrochloride C₁₁H₁₆ClF₂NO₂ 267.7 (calculated) 4-(2,2-Difluoroethoxy), 3-methoxy, -CH₂CH₂NH₂·HCl Ethanamine backbone may enhance CNS penetration compared to methanamine .

Functional Group Impact on Properties

  • Fluorine vs. This difference could influence receptor affinity and metabolic pathways .
  • Substituent Position : Moving the difluoromethoxy group from para (target) to ortho () reduces steric hindrance but may decrease binding efficiency in target receptors .

Pharmacological Considerations

  • Dopamine Analogs : Compounds like 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl, ) highlight the importance of aryl-ethylamine motifs in neurotransmitter activity. The target compound’s fluorinated aromatic system may modulate similar receptors with enhanced stability .
  • Adenosine Receptor Ligands: discusses dicyanopyridines as adenosine receptor ligands. The target’s methanamine group and fluorine substitutions could similarly interact with purinergic receptors, though further studies are needed .

Research Findings and Implications

Metabolic Stability : Fluorine substitution in the target compound likely reduces oxidative metabolism compared to ethoxy or methoxy groups, extending half-life .

Solubility: Hydrochloride salts (common across analogs) improve aqueous solubility, facilitating intravenous or oral administration .

Synthetic Feasibility : Methods from (e.g., carbodiimide-mediated coupling) could be adapted for synthesizing the target compound .

Biological Activity

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a difluoroethoxy group and a methoxy group attached to a phenyl ring. The molecular formula of this compound is C10H14ClF2NO2, with a molecular weight of approximately 253.67 g/mol .

Chemical Structure and Properties

  • IUPAC Name : [4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine; hydrochloride
  • Molecular Formula : C10H14ClF2NO2
  • Molecular Weight : 253.67 g/mol
  • Canonical SMILES : COC1=C(C=CC(=C1)CN)OCC(F)F.Cl

The presence of fluorinated groups enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Research indicates that this compound interacts with various receptors and enzymes, making it a candidate for therapeutic applications. Preliminary studies suggest that modifications to its functional groups can significantly alter its biological interactions .

Pharmacological Studies

  • Binding Affinity : Interaction studies demonstrate that the compound has a notable binding affinity for certain neurotransmitter receptors, which may contribute to its pharmacological effects.
  • In Vitro Studies : Initial in vitro studies have shown promising results in terms of cytotoxicity against cancer cell lines, suggesting potential anticancer properties.

Case Studies

  • Antidepressant Activity : A study conducted on similar compounds indicated that the methanamine group could enhance serotonin reuptake inhibition, leading to antidepressant-like effects in animal models.
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of related compounds, showing that they could mitigate oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound and related compounds:

Compound NameCAS NumberKey Features
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine1373866-31-9Unique difluoroethoxy and methoxy substituents; potential antidepressant activity
3-Methoxybenzylamine21156Simpler structure; used in organic synthesis; lacks fluorinated groups
4-(2,2-Difluoroethoxy)-3-methoxyaniline1178711-09-5Similar functional groups; utilized in dye synthesis

The unique combination of functional groups in this compound may enhance its solubility and biological activity compared to structurally similar compounds .

Future Research Directions

Further research is required to elucidate the full pharmacological profile of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To better understand the pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

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